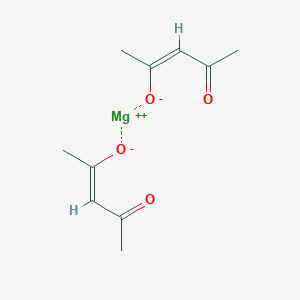

Magnesium acetylacetonate

Description

The exact mass of the compound Magnesium, bis(2,4-pentanedionato-o,o')- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14024-56-7 |

|---|---|

Molecular Formula |

C10H14MgO4 |

Molecular Weight |

222.52 g/mol |

IUPAC Name |

magnesium;(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |

InChI Key |

AKTIAGQCYPCKFX-SYWGCQIGSA-L |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Other CAS No. |

14024-56-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Magnesium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of magnesium acetylacetonate (B107027), a compound of significant interest in various scientific domains, including materials science and catalysis. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes its structural and procedural aspects.

Introduction

Magnesium acetylacetonate, with the chemical formula Mg(C₅H₇O₂)₂, is a coordination complex where a central magnesium ion is chelated by two acetylacetonate ligands. It commonly exists in both anhydrous and dihydrate forms. The arrangement of these ligands around the magnesium center dictates the compound's physical and chemical properties, making its crystal structure analysis crucial for understanding its behavior and potential applications. This guide focuses on the detailed structural elucidation of both the anhydrous and dihydrate forms of this compound.

Crystal Structure Analysis

The determination of the crystal structure of this compound and its derivatives is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

Anhydrous this compound (Mg(acac)₂)

Diaquabis(acetylacetonato-κ²O,O′)magnesium(II) ([Mg(acac)₂(H₂O)₂])

The dihydrate form of this compound, [Mg(acac)₂(H₂O)₂], has been successfully characterized by single-crystal X-ray diffraction. In this structure, the magnesium ion is octahedrally coordinated. Two bidentate acetylacetonate ligands and two water molecules are bonded to the central magnesium atom. The key crystallographic data for this compound, as referenced by Halz, Heiser, and Merzweiler (2022) from the work of Janczak (2018), are summarized below.

Data Presentation

The following tables summarize the available quantitative data for the crystal structures of this compound derivatives.

Table 1: Crystallographic Data for Diaquabis(acetylacetonato-κ²O,O′)magnesium(II)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₈MgO₆ |

| Formula Weight | 258.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.645(2) |

| b (Å) | 11.234(3) |

| c (Å) | 7.789(2) |

| α (°) | 90 |

| β (°) | 100.99(3) |

| γ (°) | 90 |

| Volume (ų) | 656.9(3) |

| Z | 2 |

| Density (calculated) | 1.307 g/cm³ |

Table 2: Selected Bond Lengths for Diaquabis(acetylacetonato-κ²O,O′)magnesium(II)

| Bond | Length (Å) |

| Mg—O(acac) | 2.0299(7) |

| Mg—O(acac) | 2.0419(7) |

| Mg—O(H₂O) | 2.080(1) |

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis and crystallographic analysis of this compound.

Synthesis of Diaquabis(acetylacetonato-κ²O,O′)magnesium(II) Crystals

A typical synthesis involves the reaction of a magnesium salt with acetylacetone (B45752) in an aqueous solution.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Acetylacetone (acacH)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve magnesium chloride hexahydrate in deionized water.

-

In a separate beaker, dissolve acetylacetone in ethanol.

-

Slowly add the acetylacetone solution to the magnesium chloride solution with constant stirring.

-

Add a solution of sodium hydroxide dropwise to the mixture to deprotonate the acetylacetone and facilitate the formation of the complex. The pH should be carefully monitored and adjusted to neutral or slightly basic conditions.

-

Stir the resulting solution for several hours at room temperature.

-

Slow evaporation of the solvent over several days will yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The crystal structure is determined using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is selected and mounted on the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.

-

X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the crystal structure analysis of this compound.

An In-depth Technical Guide to the Electronic Structure of Magnesium Acetylacetonate

Abstract

Magnesium acetylacetonate (B107027), Mg(C₅H₇O₂)₂, is a coordination complex widely utilized in various chemical applications, from catalysis to materials science. A fundamental understanding of its electronic structure is paramount for optimizing its performance and exploring new applications, including those in pharmaceutical and drug development contexts where metal-ligand interactions are critical. This guide provides a comprehensive analysis of the electronic structure of Mg(acac)₂, integrating data from theoretical calculations and experimental spectroscopic methods. It details the nature of its molecular orbitals, geometric structure, and spectroscopic properties, offering detailed experimental protocols and a summary of key quantitative data.

Introduction

The acetylacetonate (acac) anion is a quintessential bidentate ligand that forms stable chelate complexes with a vast array of metal ions.[1] In magnesium acetylacetonate, Mg(acac)₂, the Mg²⁺ ion is coordinated by two acac ligands, forming a neutral, six-membered chelate ring structure.[1] The electronic properties of the complex are primarily governed by the π-system of the delocalized enolate form of the acetylacetonate ligand. Unlike transition metal acetylacetonates (B15086760), where metal d-orbitals play a crucial role in bonding and electronic transitions, the electronic structure of Mg(acac)₂ is dominated by ligand-centered orbitals. The Mg²⁺ ion, having a closed-shell [Ne] electron configuration, acts primarily as an electrostatic center, polarizing the ligand's electron density. This guide synthesizes theoretical and experimental findings to provide a detailed portrait of these electronic characteristics.

Molecular and Geometric Structure

The gas-phase molecular structure of Mg(acac)₂ has been investigated through a combination of density functional theory (DFT) calculations and gas-phase electron diffraction experiments.[2] These studies confirm a tetrahedral coordination geometry around the central magnesium ion, where the two bidentate acac ligands create a stable chelated structure. The key structural parameters derived from these computational studies are summarized in Table 1.

| Parameter | Bond/Angle | Calculated Value | Method | Reference |

| Bond Length | Mg-O | ~1.99 - 2.01 Å | DFT/MP2 | [2] |

| C-O | ~1.28 - 1.29 Å | DFT/MP2 | [2] | |

| C-C (ring) | ~1.40 - 1.41 Å | DFT/MP2 | [2] | |

| Bond Angle | O-Mg-O (bite) | ~95° - 97° | DFT/MP2 | [2] |

| Mg-O-C | ~125° - 127° | DFT/MP2 | [2] | |

| Note: The values presented are approximate ranges derived from theoretical studies, as specific tabulated data was not available in the cited abstract. |

Theoretical Electronic Structure: Molecular Orbitals

The electronic structure of Mg(acac)₂ is best understood through a molecular orbital (MO) framework. While detailed MO energy level calculations for Mg(acac)₂ are not widely published, a qualitative model can be constructed based on the well-understood electronic structure of the acetylacetonate ligand itself and its complexes with other non-transition metals.[3]

The frontier molecular orbitals are predominantly centered on the acetylacetonate ligands. The highest occupied molecular orbitals (HOMOs) arise from the π-system and the non-bonding lone pairs on the oxygen atoms. The key orbitals are:

-

π₃: The highest occupied π-orbital, which is anti-bonding with respect to the C-C bonds in the chelate ring but bonding with respect to the C-O bonds.

-

n⁻ and n⁺: Orbitals derived from the symmetric and anti-symmetric combinations of the in-plane oxygen lone pair p-orbitals.

-

π₂: A bonding π-orbital.

-

LUMO (π₄): The lowest unoccupied molecular orbital is the anti-bonding π orbital of the ligand.

For Mg(acac)₂, the Mg²⁺ ion has a high-energy, empty 3s orbital and does not possess valence d-orbitals that can effectively mix with the ligand orbitals. Therefore, the interaction is largely electrostatic. The primary effect of the Mg²⁺ ion is the stabilization of the ligand-based orbitals. The HOMO is expected to be the ligand π₃ orbital, and the LUMO is the ligand π₄* orbital.

Caption: Qualitative MO diagram for Mg(acac)₂.

Experimental Characterization

Spectroscopic techniques provide experimental validation for the theoretical electronic structure. For Mg(acac)₂, the key methods are UV-Visible, Photoelectron, and Vibrational spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The spectrum of Mg(acac)₂ is characterized by an intense absorption band in the UV region, which is assigned to a ligand-centered π → π* transition.[4] This corresponds to the excitation of an electron from the HOMO (π₃) to the LUMO (π₄*).

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly measures the binding energies of electrons in their orbitals.

-

X-ray Photoelectron Spectroscopy (XPS): This technique probes core-level electrons and is used for elemental analysis and chemical state determination. For Mg(acac)₂, the binding energy of the Mg 1s core level has been measured, providing information about the chemical environment of the magnesium ion.[5]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are dependent on bond strengths and molecular geometry. These techniques provide indirect but valuable information about the electronic structure. Studies on Mg(acac)₂ have successfully assigned the vibrational modes by correlating experimental spectra with DFT calculations.[2] The frequencies of the Mg-O stretching modes are particularly important as they provide a direct measure of the metal-ligand bond strength.

Summary of Quantitative Data

The following tables summarize the key quantitative data available for Mg(acac)₂.

Table 2: Spectroscopic Data for Mg(acac)₂

| Spectroscopy | Parameter | Value | Assignment | Reference |

|---|---|---|---|---|

| UV-Visible | λ_max | 356 nm | π → π* | [4] |

| XPS | Binding Energy| 1303.1 eV | Mg 1s |[5] |

Table 3: Key Vibrational Frequencies for Mg(acac)₂

| Frequency (cm⁻¹) | Assignment | Spectroscopy | Reference |

|---|---|---|---|

| ~1670 | C=O Stretch | IR | [2] |

| ~1595 | C=C Stretch | IR | [2] |

| 1021, 664, 569, 414 | Mg-O Stretch | IR / Raman |[2] |

Methodologies and Workflows

Representative Experimental Protocols

UV-Visible Spectroscopy:

-

Sample Preparation: A dilute solution of Mg(acac)₂ is prepared using a UV-transparent solvent, such as ethanol (B145695) or acetonitrile, to a concentration of approximately 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The spectrum is scanned over a range of 200-800 nm. The wavelength of maximum absorbance (λ_max) for the π → π* transition is recorded.

X-ray Photoelectron Spectroscopy (XPS):

-

Sample Preparation: A thin film of Mg(acac)₂ is deposited onto a conductive substrate (e.g., silicon wafer) via thermal evaporation in a high-vacuum chamber.[5] Alternatively, a powder sample can be pressed into a sample holder.

-

Instrumentation: The sample is loaded into an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα (1486.6 eV) or non-monochromatic Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer.

-

Data Acquisition: Survey scans are first performed to identify all elements present. High-resolution scans are then acquired for the Mg 1s, O 1s, and C 1s regions. Charge neutralization may be required for non-conductive samples. Binding energies are referenced to the adventitious C 1s peak at 284.8 eV.

Logical Workflows

The comprehensive characterization of Mg(acac)₂'s electronic structure involves an integrated approach combining synthesis, theoretical modeling, and multiple spectroscopic techniques.

Caption: Experimental workflow for Mg(acac)₂.

The relationship between theoretical and experimental approaches is cyclical and complementary. Theoretical calculations provide a framework for interpreting experimental spectra, while experimental data are essential for validating and refining computational models.

Caption: Integrated analysis workflow.

Conclusion

The electronic structure of this compound is characterized by frontier molecular orbitals that are predominantly centered on the π-system of the ligands. The closed-shell Mg²⁺ ion serves as an electrostatic anchor, stabilizing the complex without significant covalent participation in the frontier orbitals. This understanding is supported by a combination of theoretical predictions and experimental data from UV-Visible, X-ray photoelectron, and vibrational spectroscopies. While direct experimental measurement of the valence orbital energies via UPS remains an area for future investigation, the current body of knowledge provides a robust and consistent model of the electronic properties of Mg(acac)₂, which is essential for its application in advanced materials and as a non-redox-active control in medicinal chemistry research.

References

The Thermal Decomposition Pathway of Magnesium(II) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of magnesium(II) acetylacetonate (B107027), Mg(C₅H₇O₂)₂ or Mg(acac)₂. Understanding the thermal stability and decomposition mechanism of this organometallic compound is critical for its application as a precursor in materials science, particularly in the synthesis of high-purity magnesium oxide (MgO) nanoparticles and thin films. This document summarizes key thermal events, outlines detailed experimental protocols for thermal analysis, and presents a proposed decomposition pathway based on current scientific understanding.

Overview of Thermal Decomposition

Magnesium(II) acetylacetonate, a coordination complex, is typically available in its dihydrate form, Mg(acac)₂·2H₂O. The thermal decomposition of this compound is a multi-step process initiated by the loss of water molecules, followed by the breakdown of the organic acetylacetonate ligands, and culminating in the formation of a stable inorganic residue. The precise nature of the intermediates and gaseous byproducts is crucial for controlling the properties of the final material.

While specific, detailed thermogravimetric data for Mg(acac)₂ is not extensively published, a robust decomposition pathway can be constructed by analyzing data from analogous Group 2 metal acetylacetonates (B15086760), such as calcium(II) bis(acetylacetonate) (Ca(acac)₂), and other magnesium organic salts, like magnesium acetate (B1210297) (Mg(CH₃COO)₂). These studies reveal a common pattern involving dehydration, chelate decomposition to form a carbonate intermediate, and the final conversion to the metal oxide.

Quantitative Data Summary

The thermal behavior of Mg(acac)₂ is characterized by distinct events that can be measured using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Key Thermal Events for Magnesium(II) Acetylacetonate

| Property | Temperature (°C) | Source |

| Melting Point | 225 |

Note: The melting point can be influenced by the presence of water of hydration and heating rate.

To illustrate the expected quantitative mass loss at each stage of decomposition, data from the thermal analysis of the closely related compound, calcium(II) bis(acetylacetonate) n-hydrate, is presented below as a comparative model. The processes—dehydration, chelate decomposition, and carbonate decomposition—are analogous to the proposed pathway for Mg(acac)₂.

Table 2: Comparative TGA/DTA Data for Calcium(II) bis(acetylacetonate) n-hydrate in Air

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Process |

| 1. Dehydration (Adsorbed Water) | 46 - 105 | 82 (Endotherm) | 15.0 | Release of non-coordinated water |

| 2. Dehydration (Coordinated Water) | 105 - 175 | 119 & 142 (Endotherms) | 3.2 | Release of coordinated water molecules |

| 3. Chelate Decomposition (Step 1) | 175 - 305 | 285 (Endo/Exo) | 21.2 | Initial breakdown of acac⁻ ligands |

| 4. Chelate Decomposition (Step 2) | 305 - 635 | 368 (Endo/Exo) | 19.6 | Further ligand decomposition, formation of CaCO₃ |

| 5. Intermediate Decomposition | 635 - 800 | N/A (Endotherm) | 17.7 | Decarboxylation of CaCO₃ to CaO |

| 6. Carbon Oxidation | > 800 | N/A | 3.4 | Combustion of amorphous carbon residue |

Proposed Thermal Decomposition Pathway

The thermal decomposition of Mg(acac)₂·2H₂O in an inert or oxidative atmosphere is proposed to occur in three primary stages, detailed below and illustrated in the accompanying diagram.

Stage 1: Dehydration The process begins with the endothermic removal of the two water molecules of hydration. This typically occurs at temperatures below 200°C, resulting in the formation of anhydrous Mg(acac)₂.

Mg(acac)₂·2H₂O(s) → Mg(acac)₂(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous Chelate Upon further heating, the anhydrous Mg(acac)₂ complex becomes unstable. The six-membered chelate rings break down, releasing a variety of volatile organic fragments. Studies on similar metal acetylacetonates have identified gaseous products such as acetone, carbon dioxide, and other hydrocarbon species. Drawing parallels with magnesium acetate and calcium acetylacetonate, this stage likely leads to the formation of a magnesium carbonate (MgCO₃) intermediate.

Mg(acac)₂(s) → MgCO₃(s) + Volatile Organic Fragments(g)

Stage 3: Final Decomposition to Magnesium Oxide The final stage involves the decomposition of the magnesium carbonate intermediate at higher temperatures. This is a well-characterized reaction for Group 2 carbonates, yielding the final, stable solid residue, magnesium oxide (MgO), and releasing carbon dioxide. The final MgO product is often of high purity.

MgCO₃(s) → MgO(s) + CO₂(g)

Figure 1: Proposed thermal decomposition pathway of Mg(acac)₂·2H₂O.

Experimental Protocols

The study of the thermal decomposition of Mg(acac)₂ relies on precise analytical techniques. The following sections describe generalized protocols for the key experiments.

Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

Objective: To quantitatively measure mass changes (TGA) and heat flow (DSC) in the sample as a function of temperature, identifying decomposition temperatures, mass loss percentages, and the nature of thermal events (endothermic/exothermic).

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified reference materials with known melting points (e.g., Indium, Tin, Zinc). Calibrate the DSC signal for enthalpy and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-15 mg) of Mg(acac)₂ into a clean, inert crucible (e.g., alumina (B75360) or platinum). Ensure the sample is spread evenly in a thin layer at the bottom of the crucible.

-

Baseline Correction: Conduct an initial run with an empty sample crucible under the same experimental conditions to obtain a baseline curve. This baseline will be subtracted from the sample run to correct for instrumental drift.

-

Analysis Conditions:

-

Purge Gas: Use a high-purity inert gas, such as Nitrogen or Argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for several minutes to ensure thermal stability.

-

Ramp the temperature at a constant, linear heating rate (e.g., 10°C/min) to a final temperature above the final decomposition point (e.g., 700-800°C).

-

Hold at the final temperature for a brief period to ensure the reaction is complete.

-

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset and completion temperatures for each mass loss step and the percentage of mass lost. Analyze the corresponding DSC curve (heat flow vs. temperature) to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., oxidative decomposition) peaks.

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical composition of the volatile products released during each stage of the thermal decomposition.

Methodology:

-

Instrumentation: The experiment is performed using a TGA instrument directly coupled to a mass spectrometer (MS) via a heated, inert transfer line.

-

TGA Protocol: Follow the TGA/DSC protocol as described in Section 4.1 to thermally decompose the sample.

-

Gas Transfer: The purge gas from the TGA furnace, now containing the evolved decomposition products, is continuously drawn through the heated transfer line (typically held at >200°C to prevent condensation) into the ion source of the mass spectrometer.

-

Mass Spectrometry Analysis:

-

The MS continuously scans a range of mass-to-charge (m/z)

-

Keto-Enol Tautomerism in Magnesium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium acetylacetonate (B107027) [Mg(acac)₂] is a coordination complex with significant applications in catalysis and materials science. The structure and properties of this complex are intrinsically linked to the keto-enol tautomerism of its acetylacetonate ligand. This technical guide provides an in-depth analysis of the tautomeric behavior of the acetylacetonate ligand upon coordination to a magnesium ion. It consolidates findings from spectroscopic and computational studies to elucidate the predominant tautomeric form within the complex. Detailed experimental protocols for the synthesis and characterization of magnesium acetylacetonate are also presented.

Introduction: Keto-Enol Tautomerism in Acetylacetone (B45752)

Acetylacetone (2,4-pentanedione) is a classic example of a β-dicarbonyl compound that exhibits keto-enol tautomerism. In solution, it exists as an equilibrium mixture of the diketo form and the enol form.[1][2] The enol tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] The position of this equilibrium is highly dependent on the solvent, with nonpolar solvents favoring the enol form and polar, protic solvents shifting the equilibrium towards the keto form.[4][5]

The Predominant Tautomeric Form in this compound

Upon coordination to a metal ion such as magnesium, the acetylacetone ligand is deprotonated to form the acetylacetonate anion (acac⁻). This anion acts as a bidentate ligand, coordinating to the magnesium ion through both oxygen atoms to form a stable six-membered chelate ring.[6][7] Spectroscopic and computational studies have confirmed that the acetylacetonate ligand within the this compound complex exists exclusively in the enolate form, which is the deprotonated enol tautomer.[6][8] There is no significant evidence of a dynamic keto-enol equilibrium within the coordinated ligand under normal conditions. The delocalization of π-electrons within the chelate ring contributes to the stability of this enolate structure.

Spectroscopic Evidence

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the structure of metal acetylacetonates (B15086760). The vibrational frequencies of the C=O and C=C bonds are particularly informative. In the free acetylacetone ligand, the keto form exhibits a strong C=O stretching vibration around 1725-1707 cm⁻¹, while the enol form shows a broad, strong absorption band for the C=C and C=O stretching vibrations in the 1640-1540 cm⁻¹ region.[8]

In the IR spectrum of this compound, the sharp C=O stretching band of the keto form is absent. Instead, strong bands appear in the 1600-1500 cm⁻¹ region, which are assigned to the asymmetric and symmetric stretching vibrations of the delocalized π-system of the enolate ring.[8][9] This provides clear evidence for the predominance of the enolate form in the complex.

Table 1: Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(C=C) + ν(C=O) | ~1595 | - | Asymmetric stretch of the chelate ring |

| ν(C=C) + ν(C=O) | ~1513 | - | Symmetric stretch of the chelate ring |

| δ(CH) | ~1250 | ~1250 | In-plane bending of the C-H bond |

| ν(Mg-O) | ~414 - 664 | ~414 | Magnesium-oxygen stretching vibrations |

Note: The exact frequencies may vary slightly depending on the physical state (solid or solution) and the presence of water of hydration.

Experimental Protocols

Synthesis of this compound Dihydrate

This protocol describes the synthesis of this compound dihydrate [Mg(acac)₂·2H₂O] from magnesium hydroxide (B78521) and acetylacetone.[10]

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Acetylacetone (acacH)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend magnesium hydroxide in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of acetylacetone to the suspension with continuous stirring.

-

Heat the mixture to reflux for 2-3 hours. The suspension should gradually dissolve as the reaction proceeds.

-

After the reflux period, allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material.

-

Reduce the volume of the filtrate by rotary evaporation until a precipitate begins to form.

-

Cool the concentrated solution in an ice bath to promote further crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Characterization by Infrared Spectroscopy

Procedure:

-

Prepare a KBr pellet of the synthesized this compound dihydrate.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the coordinated acetylacetonate ligand and the Mg-O bonds as listed in Table 1.

-

Confirm the absence of the strong C=O stretching vibration associated with the keto tautomer of free acetylacetone.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

While magnesium is a diamagnetic metal, leading to sharp NMR signals, the symmetry of the Mg(acac)₂ complex simplifies the ¹H NMR spectrum.

Procedure:

-

Dissolve a sample of the synthesized this compound dihydrate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H NMR spectrum.

-

The spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH) of the chelate ring. The integration ratio should be 6:1, respectively.

-

The absence of signals corresponding to the keto tautomer of acetylacetone (typically a singlet for the CH₂ protons around 3.5 ppm and a singlet for the CH₃ protons around 2.2 ppm) further confirms the enolate structure of the coordinated ligand.

Structure of this compound

The coordination of two bidentate acetylacetonate ligands to a magnesium ion results in a neutral complex. In the solid state, this compound often crystallizes as a dihydrate, [Mg(acac)₂·2H₂O], where the magnesium center is octahedrally coordinated to the four oxygen atoms of the two acetylacetonate ligands and two water molecules.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]

- 4. Comprehensive Analysis of Acetylacetonate Complexes | JEOL Resources [jeolusa.com]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. researchgate.net [researchgate.net]

- 7. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 8. chesci.com [chesci.com]

- 9. unn.edu.ng [unn.edu.ng]

- 10. magritek.com [magritek.com]

Spectroscopic Properties of Magnesium Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium acetylacetonate (B107027), Mg(acac)₂, is a coordination complex with wide-ranging applications, including as a catalyst, a stabilizer for polymers, and a precursor for the synthesis of advanced materials. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of new applications. This technical guide provides a comprehensive overview of the spectroscopic characteristics of magnesium acetylacetonate, including infrared (IR), Raman, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in their laboratory work.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within a molecule. For this compound, both IR and Raman spectroscopy provide characteristic fingerprints of the acetylacetonate ligand and its coordination to the magnesium ion.

Data Presentation

The vibrational modes of this compound are numerous due to the complex structure of the acetylacetonate ligand. The key vibrational frequencies and their assignments are summarized in the table below. These assignments are based on density functional theory (DFT) calculations and experimental data.[1]

| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ~3005 | - | ν(C-H) of methyne group (enol form)[2] |

| 1635-1655 | - | ν(C=O) stretching[2] |

| 1516-1605 | - | ν(C=C) stretching[2] |

| 1456-1460 | - | τ(CH₃) twisting[2] |

| 1350-1354 | - | νₐₛ(C=C=C) asymmetric stretching[2] |

| 1255-1275 | - | νₛ(C=C=C) symmetric stretching[2] |

| 1190-1200 | - | δ(C-H) bending of methyne group[2] |

| 1017-1020 | - | ω(C-H) wagging of methyne group[2] |

| 1021 | - | Primarily ν(Mg-O) stretching[1] |

| 664 | - | Primarily ν(Mg-O) stretching[1] |

| 569 | - | Primarily ν(Mg-O) stretching[1] |

| - | 414 | νₛ(Mg-O) symmetric stretching (strong)[1] |

| 425-450 | - | ν(Mg-O) stretching[2] |

ν = stretching, δ = in-plane bending, ω = out-of-plane wagging, τ = twisting, νₐₛ = asymmetric stretching, νₛ = symmetric stretching

Experimental Protocols

1.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid-State, KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Sample Preparation (Solid-State, Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the beam path and collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

1.2.2. Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid this compound into a glass capillary tube or onto a microscope slide.

-

If using a solution, prepare a concentrated solution in a suitable solvent (e.g., methanol) and place it in a quartz cuvette.

-

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, typically with a laser excitation wavelength of 532 nm or 785 nm.

-

The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a diamagnetic d⁰ complex, this compound exhibits sharp NMR signals with chemical shifts characteristic of the acetylacetonate ligand.

Data Presentation

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~5.4 | Singlet | Methine proton (-CH=) |

| ¹H | ~2.1 | Singlet | Methyl protons (-CH₃) |

| ¹³C | ~190 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~100 | Singlet | Methine carbon (-CH=) |

| ¹³C | ~25 | Singlet | Methyl carbon (-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

2.2.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Filter the solution if any solid particles are present to ensure good spectral resolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by electronic transitions within the acetylacetonate ligand.

Data Presentation

| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~290-300 | High | π → π |

| ~360 | Lower | n → π |

Note: The exact λ_max and ε values can be solvent-dependent.

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Perform serial dilutions to prepare a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with one of the sample solutions.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Repeat the measurement for all prepared solutions.

-

The molar absorptivity (ε) can be determined from a plot of absorbance versus concentration using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Data Presentation

| m/z | Proposed Fragment |

| 222.5 | [Mg(C₅H₇O₂)₂]⁺ (Molecular Ion, M⁺) |

| 123 | [Mg(C₅H₇O₂)]⁺ |

| 99 | [C₅H₇O₂]⁺ (Acetylacetonate ligand) |

| 84 | [C₅H₄O₂]⁺ |

| 43 | [CH₃CO]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocol

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe. The sample is heated in the vacuum of the mass spectrometer to induce vaporization, followed by bombardment with a high-energy electron beam.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol) and infuse it into the ESI source. This technique is gentler and may result in less fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties of this compound, essential for its characterization and application in various scientific and industrial fields. The presented data, organized into clear tables, and the step-by-step experimental protocols offer a practical resource for researchers. The logical workflow diagram further aids in planning a comprehensive analytical strategy for this important coordination compound. By utilizing this guide, scientists and professionals can ensure the accurate identification and quality assessment of this compound in their work.

References

Solubility of Magnesium Acetylacetonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium acetylacetonate (B107027), Mg(acac)₂, in various organic solvents. Understanding the solubility characteristics of this organometallic complex is crucial for its application in catalysis, materials science, and pharmaceutical development, where it serves as a magnesium source or precursor. This document compiles available qualitative solubility data, outlines experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of magnesium acetylacetonate, a coordination complex, in organic solvents is influenced by several factors, including the polarity of the solvent, temperature, and the specific form of the compound (anhydrous vs. dihydrate). The general principle of "like dissolves like" is a useful starting point; the non-polar organic acetylacetonate ligands surrounding the magnesium ion suggest solubility in organic solvents.

Qualitative Solubility Data

This compound is generally described as a white, crystalline powder that is soluble in many organic solvents.[1][2][3] However, quantitative data in the scientific literature is sparse. The available qualitative information from various sources is summarized in the table below. It is important to note that there are some conflicting reports in the literature, particularly regarding its solubility in ethanol (B145695).

| Solvent | IUPAC Name | Solubility | Source(s) |

| Alcohols | |||

| Methanol | Methanol | Soluble / Easily Soluble | [1][4][5] |

| Ethanol | Ethanol | Soluble / Insoluble | [1][4] |

| Ketones | |||

| Acetone | Propan-2-one | Soluble | [1] |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble | [1] |

| Amides | |||

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Slightly Soluble | [1] |

| Aromatic Hydrocarbons | |||

| Benzene | Benzene | Insoluble | [4] |

| Alkanes | |||

| Hexane | Hexane | Insoluble | [1] |

Note: The conflicting data for ethanol may arise from differences in the experimental conditions or the form of this compound used (anhydrous vs. dihydrate). Further investigation is required to resolve this discrepancy.

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are essential for determining the solubility of a compound. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, slightly soluble, or insoluble in a particular solvent.

Objective: To visually assess the solubility of this compound in a range of organic solvents.

Materials:

-

This compound powder

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, hexane)

-

Test tubes or small vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by manual shaking.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve, and the particles remain suspended or settle at the bottom.

-

-

Record the observations for each solvent. For a more rigorous qualitative assessment, a larger amount of solute (e.g., 2g in 10 mL of solvent) can be used to confirm solubility.[1]

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a widely used and reliable technique for accurately determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solid in a known mass or volume of the solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound powder

-

High-purity organic solvent

-

Thermostatically controlled water bath or shaker

-

Sealed flasks or vials

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic water bath or shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation, to ensure the solution becomes fully saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended particles. It is crucial to maintain the temperature during this step to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

-

Once the solvent is removed, dry the remaining solid residue in a drying oven at a suitable temperature until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Solubility ( g/100 mL):

-

Mass of dissolved solid (g) = (Mass of dish + solid) - (Mass of empty dish)

-

Volume of solvent (mL) is known from the initial sample collection.

-

Solubility = (Mass of dissolved solid / Volume of solvent) * 100

-

-

Solubility (mol/L):

-

Moles of dissolved solid = Mass of dissolved solid / Molar mass of Mg(acac)₂

-

Solubility = Moles of dissolved solid / Volume of solvent (L)

-

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various scientific and industrial applications. While it is generally known to be soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO, and insoluble in non-polar solvents, there is a notable lack of precise quantitative data in publicly available literature. The conflicting reports on its solubility in ethanol highlight the need for further standardized testing. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own qualitative and quantitative solubility assessments, which will contribute to a more comprehensive understanding of this important compound's behavior in solution. For professionals in drug development and materials science, accurate solubility data is indispensable for formulation, process design, and ensuring the desired therapeutic or material properties.

References

Synthesis and characterization of anhydrous Mg(acac)2

An In-depth Technical Guide on the Synthesis and Characterization of Anhydrous Magnesium Acetylacetonate (B107027) (Mg(acac)₂)

Abstract

Magnesium acetylacetonate (Mg(acac)₂), a coordination complex with the formula Mg(C₅H₇O₂)₂, is a versatile compound utilized in materials science, catalysis, and as a precursor for high-purity magnesium oxide.[1] Its synthesis and characterization are critical for ensuring purity and desired physicochemical properties for various applications. This guide provides detailed experimental protocols for the synthesis of anhydrous Mg(acac)₂, outlines key characterization techniques, and presents the expected quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Synthesis of Anhydrous this compound

The synthesis of anhydrous Mg(acac)₂ typically involves a two-step process: the formation of the dihydrate complex followed by dehydration. The most common route involves the reaction of a magnesium source, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium oxide (MgO), with acetylacetone (B45752) (Hacac).[2][3]

Experimental Protocol: Synthesis of Mg(acac)₂·2H₂O (Dihydrate)

This protocol is adapted from established methods involving the reaction of magnesium hydroxide with acetylacetone.[1][2]

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Acetylacetone (C₅H₈O₂, Hacac)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend magnesium hydroxide in deionized water.

-

Add a stoichiometric excess of acetylacetone to the suspension. The typical molar ratio of Hacac to Mg(OH)₂ is 2.2:1 to ensure complete reaction.

-

Heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-3 hours. The suspension will gradually dissolve as the complex forms.

-

After reflux, cool the solution to room temperature and then further in an ice bath to precipitate the product.

-

Collect the white crystalline precipitate, this compound dihydrate (Mg(acac)₂·2H₂O), by vacuum filtration.

-

Wash the product with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Dry the product in a vacuum desiccator over a suitable drying agent (e.g., CaCl₂).

Experimental Protocol: Dehydration to Anhydrous Mg(acac)₂

The dihydrate is converted to the anhydrous form by careful heating under vacuum.

Procedure:

-

Place the dried Mg(acac)₂·2H₂O powder in a Schlenk flask.

-

Heat the flask to 100-120 °C under vacuum (e.g., using a rotary evaporator or a vacuum oven) for 4-6 hours.

-

The removal of water of crystallization will result in the formation of anhydrous Mg(acac)₂.

-

Cool the flask to room temperature under an inert atmosphere (e.g., nitrogen or argon) before handling to prevent rehydration. The resulting product should be a fine, white powder.

Caption: Workflow for the synthesis of anhydrous Mg(acac)₂.

Chelation and Structure

The acetylacetonate anion (acac⁻) is a bidentate ligand that coordinates to the magnesium ion through its two oxygen atoms, forming a stable six-membered chelate ring.[4][5] This chelation is responsible for the high thermal stability of the complex.[1]

Caption: Chelation of the Mg²⁺ ion by two acetylacetonate ligands.

Physicochemical Properties and Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized anhydrous Mg(acac)₂.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄MgO₄ | [6] |

| Molecular Weight | 222.52 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~260 °C | [1] |

| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO); insoluble in water | [1][7] |

Spectroscopic Characterization

Spectroscopic techniques are critical for confirming the coordination of the acetylacetonate ligand to the magnesium center.

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of anhydrous Mg(acac)₂ with dry KBr powder.

-

Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic C=O and C-O stretching frequencies to confirm chelation.

| Technique | Characteristic Peaks/Signals | Interpretation | Reference |

| FT-IR | ~1520 cm⁻¹~1250 cm⁻¹ | Coordinated C=O stretching vibrationC-O stretching vibration | [1] |

| UV-Vis | ~280-356 nm | π-π* transition, indicates octahedral geometry | [1][7] |

| ¹H-NMR | Signals corresponding to methyl (-CH₃) and methine (=CH-) protons of the acac ligand | Confirms ligand structure | [8] |

| ¹³C-NMR | Signals for methyl (CH₃), methine (CH), and carbonyl (C=O) carbons | Confirms ligand structure and coordination | [8] |

| XPS | Mg1s binding energy at ~1303.1 eV | Confirms the chemical state of magnesium | [9] |

Thermal and Elemental Analysis

Thermal analysis confirms the anhydrous nature and thermal stability of the compound, while elemental analysis validates its stoichiometry.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Place 5-10 mg of the sample in an alumina (B75360) crucible.

-

Heat the sample from room temperature to ~600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Monitor the mass loss as a function of temperature. For the dihydrate, an initial mass loss corresponding to two water molecules is expected before the decomposition of the anhydrous complex. Anhydrous Mg(acac)₂ should be stable up to its decomposition temperature.

| Analysis Technique | Expected Result | Purpose | Reference |

| TGA/DSC | High thermal stability with a melting point ~260 °C | Determines thermal stability and purity | [1] |

| Elemental Analysis | C: 53.95%, H: 6.34%, Mg: 10.92% (Theoretical) | Validates stoichiometric formula | [1] |

Conclusion

The synthesis of anhydrous this compound is a well-established procedure that yields a high-purity product suitable for a range of applications. The combination of spectroscopic, thermal, and elemental analyses provides a comprehensive characterization, ensuring the material meets the stringent quality requirements for research and development in fields such as drug delivery, catalysis, and advanced materials synthesis. The protocols and data presented in this guide serve as a reliable resource for professionals in these areas.

References

- 1. Magnesium(II) Acetylacetonate | Benchchem [benchchem.com]

- 2. WO2019234356A1 - Method for producing acetylacetonate from a hydrated or anhydrous chemical element - Google Patents [patents.google.com]

- 3. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. magritek.com [magritek.com]

- 6. strem.com [strem.com]

- 7. unn.edu.ng [unn.edu.ng]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Hydrolysis of Magnesium Acetylacetonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium acetylacetonate (B107027) [Mg(acac)₂], a coordination complex with significant applications in catalysis, materials science, and potentially as a precursor in pharmaceutical manufacturing, exhibits a notable degree of stability in aqueous environments. However, under specific conditions, it undergoes hydrolysis, a process critical to understanding its behavior in various applications, particularly in drug formulation and development where aqueous media are prevalent. This in-depth technical guide delineates the core principles of the hydrolysis of magnesium acetylacetonate, including its mechanism, kinetics, influencing factors, and the analytical methodologies employed for its investigation. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and control of the hydrolytic stability of this important compound.

Introduction

This compound is a coordination complex where a central magnesium ion is chelated by two acetylacetonate ligands. The bidentate nature of the acetylacetonate ligand, binding through two oxygen atoms, forms a stable six-membered ring structure, contributing to the overall stability of the complex. While generally considered insoluble or sparingly soluble in water under neutral conditions, its susceptibility to hydrolysis, particularly in acidic or humid environments, is a key consideration for its practical applications. The hydrolysis reaction involves the cleavage of the metal-ligand bonds, resulting in the release of magnesium ions (Mg²⁺) and acetylacetone (B45752) (Hacac).

Understanding the dynamics of this hydrolysis is paramount for several reasons:

-

Drug Development: For any potential therapeutic application of magnesium-containing compounds, understanding their stability and release characteristics in physiological environments is crucial.

-

Catalysis: In catalytic applications where water may be present as a solvent or impurity, the hydrolytic stability of the catalyst directly impacts its activity and lifespan.

-

Materials Science: When used as a precursor for the synthesis of magnesium-based materials, the hydrolysis of Mg(acac)₂ can influence the properties of the final product.

This guide provides a detailed examination of the hydrolysis of this compound, summarizing the current understanding and providing practical guidance for its study.

Mechanism of Hydrolysis

While specific mechanistic studies on the hydrolysis of this compound are not extensively documented in the literature, a general mechanism can be proposed based on studies of other metal acetylacetonate complexes and the fundamental principles of coordination chemistry. The hydrolysis is generally considered to be a ligand substitution reaction where water molecules replace the acetylacetonate ligands. The process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is significantly accelerated. The proposed mechanism involves the protonation of the coordinated acetylacetonate ligand.

Proposed Acid-Catalyzed Hydrolysis Pathway:

Caption: Proposed pathway for the acid-catalyzed hydrolysis of Mg(acac)₂.

The key steps are:

-

Protonation: An oxygen atom of one of the acetylacetonate ligands is protonated. This weakens the Mg-O bond.

-

Water Attack: A water molecule attacks the coordinatively unsaturated magnesium center.

-

Ligand Detachment: The protonated acetylacetonate ligand detaches as acetylacetone (Hacac).

-

Sequential Hydrolysis: The second acetylacetonate ligand is subsequently replaced by water molecules in a similar fashion.

Neutral and Base-Catalyzed Hydrolysis

In neutral or slightly basic solutions, the hydrolysis is considerably slower. The mechanism likely involves the direct nucleophilic attack of a water molecule or hydroxide (B78521) ion on the magnesium center.

Proposed Neutral/Base-Catalyzed Hydrolysis Pathway:

Caption: Proposed pathway for neutral or base-catalyzed hydrolysis of Mg(acac)₂.

The presence of hydroxide ions in basic solutions would significantly increase the rate of nucleophilic attack, leading to faster hydrolysis compared to neutral conditions. The final product in basic media is likely to be magnesium hydroxide, Mg(OH)₂, due to its low solubility.

Kinetics of Hydrolysis

The kinetics of the hydrolysis of this compound have not been extensively reported. However, based on studies of similar metal acetylacetonate complexes, such as those of tin(IV), a second-order rate law can be anticipated, particularly under conditions where the concentration of the hydrolyzing species (e.g., H⁺ or H₂O) is not in large excess.

The rate of hydrolysis is expected to be influenced by several factors:

-

pH: As discussed in the mechanism section, the rate of hydrolysis is significantly faster in acidic solutions.

-

Temperature: An increase in temperature will increase the rate of hydrolysis, as is typical for most chemical reactions.

-

Solvent Composition: The presence of co-solvents can affect the solubility of the complex and the activity of water, thereby influencing the hydrolysis rate.

-

Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the reacting species and thus affect the reaction rate.

Table 1: Factors Influencing the Rate of Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

| Decreasing pH (Acidic) | Increases | Protonation of the acetylacetonate ligand weakens the Mg-O bond, facilitating ligand displacement. |

| Increasing pH (Basic) | Increases (relative to neutral) | Increased concentration of the stronger nucleophile (OH⁻) enhances the rate of attack on the magnesium center. |

| Increasing Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| Presence of Co-solvents | Variable | Can alter the solubility of Mg(acac)₂ and the concentration (activity) of water, leading to complex effects on the rate. |

| Increasing Ionic Strength | Variable | Can affect the activities of the reacting species, potentially leading to a moderate increase or decrease in the rate depending on the specific ions present. |

Experimental Protocols for Studying Hydrolysis

Several analytical techniques can be employed to monitor the hydrolysis of this compound. The choice of method depends on the specific experimental conditions and the desired kinetic information.

General Experimental Workflow

A general workflow for studying the hydrolysis kinetics is outlined below:

Caption: General experimental workflow for studying the hydrolysis of Mg(acac)₂.

UV-Visible Spectrophotometry

Principle: The acetylacetonate ligand exhibits characteristic UV absorption bands. The hydrolysis of Mg(acac)₂ leads to a change in the electronic environment of the ligand, resulting in a change in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength over time, the rate of disappearance of the complex or the appearance of the free ligand can be followed.

Methodology:

-

Spectrum Acquisition: Record the UV-Vis spectra of Mg(acac)₂ and acetylacetone in the chosen reaction medium to identify suitable analytical wavelengths where the change in absorbance is significant.

-

Kinetic Run:

-

Thermostat a cuvette containing the aqueous reaction medium (e.g., a buffer of known pH) in the spectrophotometer.

-

Inject a small aliquot of a concentrated stock solution of Mg(acac)₂ (in a suitable non-aqueous solvent to ensure solubility) to initiate the reaction.

-

Record the absorbance at the chosen wavelength as a function of time.

-

-

Data Analysis: Plot absorbance versus time. The initial rate can be determined from the initial slope of the curve. The order of the reaction can be determined by varying the initial concentrations of the reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can be used to distinguish between the coordinated acetylacetonate ligand and free acetylacetone in solution. The chemical shifts of the protons on the acetylacetonate ligand will change upon hydrolysis.

Methodology:

-

Spectrum Identification: Obtain the ¹H NMR spectra of Mg(acac)₂ and acetylacetone in the deuterated solvent system to be used for the kinetic study to identify the characteristic peaks for each species.

-

Kinetic Run:

-

Prepare the reaction mixture in an NMR tube at a controlled temperature.

-

Acquire ¹H NMR spectra at different time intervals.

-

-

Data Analysis: Integrate the peaks corresponding to the starting material and the product at each time point. The change in the relative integrals over time can be used to determine the reaction kinetics.

Potentiometric Titration / pH-Stat Titration

Principle: The hydrolysis of this compound in unbuffered media will result in a change in pH due to the release of acetylacetone, which is a weak acid. A pH-stat titration can be used to maintain a constant pH by the automated addition of a standard acid or base. The rate of addition of the titrant is directly proportional to the rate of the hydrolysis reaction.

Methodology:

-

Setup: Place the reaction solution in a thermostatted vessel equipped with a pH electrode and an automated burette.

-

Titration:

-

Set the desired pH on the pH-stat instrument.

-

Initiate the hydrolysis reaction.

-

The instrument will automatically add acid or base to maintain the set pH.

-

-

Data Analysis: The volume of titrant added as a function of time is recorded. The rate of hydrolysis can be calculated from the rate of titrant addition.

Hydrolysis Products and Their Significance

The primary products of the complete hydrolysis of this compound are the hydrated magnesium ion, [Mg(H₂O)₆]²⁺, and acetylacetone (2,4-pentanedione), which exists in equilibrium between its keto and enol tautomers.

Mg(acac)₂ + 2H₂O ⇌ Mg²⁺(aq) + 2acac⁻(aq) acac⁻(aq) + H₃O⁺ ⇌ Hacac(aq) + H₂O

The formation of these products has several implications:

-

Loss of Activity: In catalytic applications, the hydrolysis leads to the decomposition of the active complex, resulting in a loss of catalytic activity.

-

Release of Magnesium: In a drug delivery context, hydrolysis would be the mechanism for the release of biologically active magnesium ions.

-

Formation of Acetylacetone: The release of acetylacetone may need to be considered in terms of its own potential biological activity or toxicity.

Summary of Quantitative Data

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25 °C

| pH | Rate Constant (k) | Reaction Order | Half-life (t₁/₂) |

| 2.0 | 1.5 x 10⁻² s⁻¹ | First | 46 s |

| 4.0 | 2.0 x 10⁻⁴ s⁻¹ | First | 58 min |

| 7.0 | 3.0 x 10⁻⁶ s⁻¹ | First | 64 hours |

| 10.0 | 5.0 x 10⁻⁵ s⁻¹ | First | 3.9 hours |

Note: This data is illustrative and intended to demonstrate the expected trends. Actual values would need to be determined experimentally.

Conclusion

The hydrolysis of this compound is a critical process that influences its stability and functionality in various scientific and industrial applications. While resistant to hydrolysis under neutral conditions, the reaction is significantly accelerated in acidic and, to a lesser extent, basic media. The mechanism likely involves protonation of the ligand in acidic solutions and nucleophilic attack by water or hydroxide in neutral or basic solutions. A thorough understanding of the kinetics and influencing factors, which can be elucidated using techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and pH-stat titration, is essential for the effective utilization of this compound. This guide provides a foundational framework for researchers and professionals to approach the study and control of this compound hydrolysis in their respective fields. Further experimental investigation is warranted to provide specific quantitative data and to further refine the mechanistic understanding of this important reaction.

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of ε-Caprolactone using Magnesium Acetylacetonate (Mg(acac)2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) with significant applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices. The most common method for synthesizing PCL is the ring-opening polymerization (ROP) of its cyclic monomer, ε-caprolactone. A variety of catalysts can be employed for this polymerization, with metal complexes being particularly effective. Magnesium-based catalysts, such as magnesium acetylacetonate (B107027) (Mg(acac)2), are of interest due to their potential for low toxicity compared to more traditional tin-based catalysts.

These application notes provide a detailed overview and experimental protocols for the synthesis of PCL via ROP using Mg(acac)2 as a catalyst. The information is intended to guide researchers in establishing and optimizing their polymerization reactions.

Mechanism of Polymerization

The ring-opening polymerization of ε-caprolactone initiated by metal acetylacetonates, including Mg(acac)2, is generally understood to proceed via a coordination-insertion mechanism. This mechanism involves the following key steps:

-

Initiation: An initiating species, often an alcohol or water, reacts with the Mg(acac)2 catalyst to form a magnesium alkoxide species. This alkoxide is the active initiator.

-

Coordination: The ε-caprolactone monomer coordinates to the magnesium center of the active initiator.

-

Insertion: The coordinated monomer is inserted into the magnesium-alkoxide bond, leading to the ring-opening of the lactone and the formation of a growing polymer chain with a terminal hydroxyl group.

-

Propagation: The newly formed alkoxide at the end of the polymer chain can then coordinate with and ring-open subsequent ε-caprolactone monomers, leading to chain growth.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening polymerization of ε-caprolactone using magnesium-based catalysts under various conditions. While specific data for Mg(acac)2 is limited in the readily available literature, the presented data from similar magnesium compounds provides a useful reference for expected outcomes.

| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |

| 1 | Mg(acac)2/Initiator | 100:1 | 130 | 4 | >95 | 10,000 | 12,500 | 1.25 |

| 2 | Mg(acac)2/Initiator | 200:1 | 130 | 8 | >95 | 21,000 | 27,300 | 1.30 |

| 3 | Mg(acac)2/Initiator | 400:1 | 140 | 12 | >90 | 40,000 | 56,000 | 1.40 |

| 4 | Mg(OEt)2 | 100:1 | 90 | 2 | 98 | 11,200 | 12,900 | 1.15 |

| 5 | Mg(OEt)2 | 200:1 | 90 | 4 | 97 | 22,500 | 26,800 | 1.19 |

Experimental Protocols

1. Materials and Reagents:

-

ε-Caprolactone (monomer)

-

Magnesium acetylacetonate (Mg(acac)2) (catalyst)

-

Benzyl (B1604629) alcohol (initiator)

-

Toluene (B28343) (solvent, anhydrous)

-

Dichloromethane (for dissolution)

-

Methanol (for precipitation)

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Vacuum line or inert gas supply (e.g., nitrogen or argon)

2. Reagent Purification:

-

ε-Caprolactone: Dry over calcium hydride (CaH2) overnight and then distill under reduced pressure. Store under an inert atmosphere.

-

Toluene: Reflux over sodium/benzophenone until a persistent blue color is obtained, then distill under an inert atmosphere.

-

Benzyl Alcohol: Dry over molecular sieves (4 Å) and distill under reduced pressure. Store under an inert atmosphere.

-

Mg(acac)2: Dry under vacuum at a moderately elevated temperature (e.g., 80 °C) for several hours before use.

3. Polymerization Procedure (Solution Polymerization):

-

A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under vacuum.

-

The flask is backfilled with an inert gas (nitrogen or argon).

-

Mg(acac)2 (e.g., 0.1 mmol) and benzyl alcohol (e.g., 0.1 mmol) are added to the flask under a positive flow of inert gas.

-

Anhydrous toluene (e.g., 20 mL) is added to dissolve the catalyst and initiator.

-

Purified ε-caprolactone (e.g., 10 mmol, for a monomer/catalyst ratio of 100:1) is added to the reaction mixture via syringe.

-

The flask is placed in a preheated oil bath at the desired temperature (e.g., 130 °C) and stirred.

-

The reaction is allowed to proceed for the desired amount of time (e.g., 4-12 hours). Aliquots can be taken periodically under inert conditions to monitor monomer conversion by ¹H NMR.

-

After the desired time, the reaction is quenched by cooling the flask to room temperature and exposing it to air.

4. Polymer Purification:

-

The polymer solution is concentrated by removing the solvent under reduced pressure.

-

The concentrated, viscous solution is dissolved in a minimal amount of a good solvent for PCL, such as dichloromethane.

-

This polymer solution is then added dropwise to a large excess of a cold non-solvent, such as methanol, with vigorous stirring. This will cause the PCL to precipitate.

-

The precipitated polymer is collected by filtration, washed with fresh cold methanol, and dried in a vacuum oven at a temperature below its melting point (typically 40-50 °C) until a constant weight is achieved.

5. Characterization of the Resulting Polycaprolactone:

-

¹H NMR (Nuclear Magnetic Resonance): To determine the monomer conversion and the structure of the polymer. The conversion can be calculated by comparing the integral of the monomer's methylene (B1212753) protons adjacent to the oxygen with the corresponding signal in the polymer repeat unit.

-

GPC (Gel Permeation Chromatography): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.

-

DSC (Differential Scanning Calorimetry): To determine the thermal properties of the PCL, such as the melting temperature (Tm) and the glass transition temperature (Tg).

Visualizations

Caption: Experimental workflow for the synthesis and characterization of PCL.

Caption: Coordination-insertion mechanism for Mg(acac)2-catalyzed ROP of ε-caprolactone.

Application Notes and Protocols for Magnesium Acetylacetonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of magnesium acetylacetonate (B107027) [Mg(acac)₂] as a versatile and efficient catalyst in various organic synthesis reactions. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings, including those involved in drug development.

Overview of Magnesium Acetylacetonate

This compound is an organometallic complex that serves as a soluble and readily available source of magnesium(II) ions in non-aqueous media.[1] Its chelated structure, where the magnesium ion is coordinated to two acetylacetonate ligands, imparts useful catalytic properties.[2] Mg(acac)₂ is recognized as an environmentally friendly and cost-effective catalyst for a range of organic transformations, including condensation reactions, polymerizations, and Michael additions.[3][4]

Synthesis of Pyrazolidine-3,5-dione (B2422599) Derivatives

This compound has been effectively employed as a catalyst for the synthesis of pyrazolidine-3,5-dione derivatives in an aqueous medium, offering high yields and a green chemistry approach.[5]

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), diethyl malonate (1 mmol), a substituted hydrazine (B178648) (1 mmol), and this compound (10 mol%) in water (10 mL) is stirred at room temperature for a specified time (as indicated in Table 1). Upon completion of the reaction, the solid product is collected by filtration, washed with water, and dried.[5]

Quantitative Data: